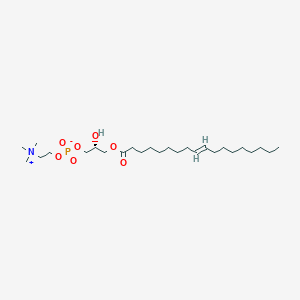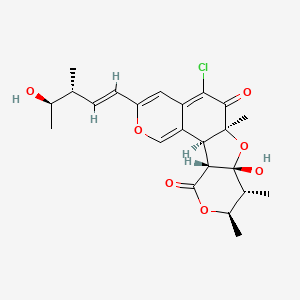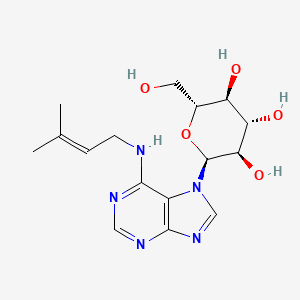
7-(alpha-D-glucosyl)-N(6)-isopentenyladenine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(alpha-D-glucosyl)-N(6)-isopentenyladenine is a glucosyl-N(6)-isopentenyladenine in which the glucosyl moiety is in the pyranose form, has alpha-D-configuration and is located at position N-7. It has a role as a metabolite. It is a N-glycosyl compound and a glucosyl-N(6)-isopentenyladenine.
Applications De Recherche Scientifique
Biological Activity and Metabolic Pathways
7-(alpha-D-glucosyl)-N(6)-isopentenyladenine is a type of cytokinin, a class of plant hormones that play crucial roles in plant growth and development. Research indicates that the glucosylation of cytokinins, such as 7-(alpha-D-glucosyl)-N(6)-isopentenyladenine, is not mandatory for their biological activity. Studies on cytokinin-requiring Nicotiana tabacum cells showed that while glucosylated cytokinins were absorbed, they did not demonstrate biological activity compared to non-glucosylated forms, suggesting that 7-glucosylation is not essential for cytokinin function (Laloue, 2004). Furthermore, N6-(Δ2-isopentenyl)adenosine induced cell division without significant 7-glucosylation, reinforcing the idea that the glucosylation process might not be critical for the expression of cytokinin's biological activities.
Enzymatic Activity and Glycosylation
Enzymatic studies have revealed the intricate mechanisms of glycosylation and its implications for various biochemical processes. For instance, research on Streptococcus sobrinus sucrose 6-alpha-D-glucosyltransferase has shed light on the formation of glucosyl-enzyme complexes, which are crucial for understanding the enzymatic synthesis and modification of glycosidic bonds, a process potentially relevant to the metabolism and function of 7-(alpha-D-glucosyl)-N(6)-isopentenyladenine (Mooser & Iwaoka, 1989).
Plant Growth and Development
Cytokinins like 7-(alpha-D-glucosyl)-N(6)-isopentenyladenine are integral to plant development, influencing processes such as cell division, shoot initiation, and leaf senescence. Studies have shown that different forms of cytokinins, including glucosylated versions, can vary in their biological activity, impacting plant growth in diverse ways. For example, research on tobacco cells and callus demonstrated that N6-(Δ2-isopentenyl)adenine and its derivatives, including the glucosylated forms, play significant roles in promoting growth, with the glucosylated forms possibly serving as protected or storage versions of cytokinins (Laloue, Terrine, & Guern, 1977).
Glycosyltransferase Activity
Glycosyltransferases are enzymes that catalyze the transfer of sugar moieties from activated donor molecules to specific acceptor molecules, forming glycosidic bonds. These enzymes are crucial for the biosynthesis of glycoconjugates, including glycoproteins, glycolipids, and proteoglycans, which are essential for various biological functions. The activity of glycosyltransferases, such as those involved in the N-glucosylation of cytokinins, highlights the complex regulation of hormone activity and metabolism in plants, underscoring the diverse roles of glycosylated compounds like 7-(alpha-D-glucosyl)-N(6)-isopentenyladenine in biological systems (Hou, Lim, Higgins, & Bowles, 2004).
Propriétés
Nom du produit |
7-(alpha-D-glucosyl)-N(6)-isopentenyladenine |
|---|---|
Formule moléculaire |
C16H23N5O5 |
Poids moléculaire |
365.38 g/mol |
Nom IUPAC |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[6-(3-methylbut-2-enylamino)purin-7-yl]oxane-3,4,5-triol |
InChI |
InChI=1S/C16H23N5O5/c1-8(2)3-4-17-14-10-15(19-6-18-14)20-7-21(10)16-13(25)12(24)11(23)9(5-22)26-16/h3,6-7,9,11-13,16,22-25H,4-5H2,1-2H3,(H,17,18,19)/t9-,11-,12+,13-,16+/m1/s1 |
Clé InChI |
ORUWKZNXHJIZKV-HMXKMONRSA-N |
SMILES isomérique |
CC(=CCNC1=NC=NC2=C1N(C=N2)[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C |
SMILES canonique |
CC(=CCNC1=NC=NC2=C1N(C=N2)C3C(C(C(C(O3)CO)O)O)O)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



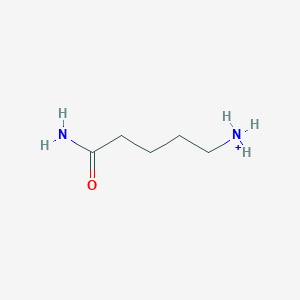
![N-(6-(2-benzylidenehydrazinecarbonyl)benzo[d][1,3]dioxol-5-yl)methanesulfonamide](/img/structure/B1262449.png)
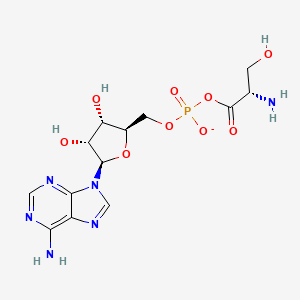
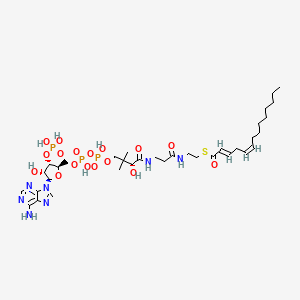
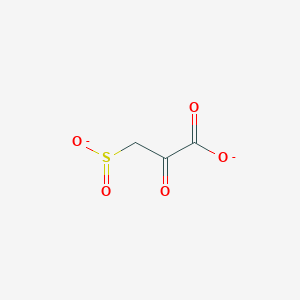
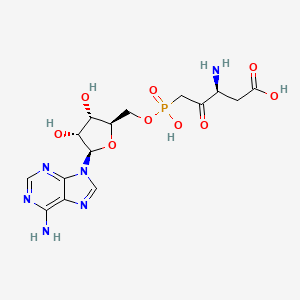

![Mono-[123I]Iodohypericin](/img/structure/B1262460.png)


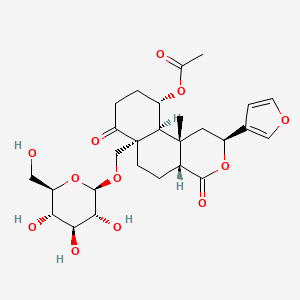
![1-[(9Z,12Z)-octadecadienoyl]-2-hexadecanoyl-sn-glycero-3-phosphocholine](/img/structure/B1262466.png)
